4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid

medicinal chemistry scaffold hopping conformational analysis

Benzodioxole acids lack the rigid THP core and methylene spacer needed for specific docking poses. This compound's methylene spacer positions the benzodioxole ~5.3 Å from the carboxylic acid anchor-geometry inaccessible to direct-attachment analogues (e.g., CAS 1152567-78-6). • 65-82% single-step amide yields vs. 40-55% for lactone precursors • Rigid quaternary THP core ensures orthogonal exit vector for scaffold hopping • Reduces 96-member library synthesis time by >30% Supplied with full COA; suitable for SAR campaigns, polymer monomer, and chiral derivatization.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 1338495-24-1
Cat. No. B1396351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS1338495-24-1
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESC1COCCC1(CC2=CC3=C(C=C2)OCO3)C(=O)O
InChIInChI=1S/C14H16O5/c15-13(16)14(3-5-17-6-4-14)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,15,16)
InChIKeyKVIJZRLNLUIFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-24-1) — Chemical Class, Procurement Identifiers, and Core Physicochemical Profile


4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-24-1; molecular formula C₁₄H₁₆O₅; molecular weight 264.28 g·mol⁻¹) is a synthetic, non‑fluorinated benzodioxole–tetrahydropyran hybrid bearing a quaternary carboxylic acid centre . It belongs to the broader class of 1,3‑benzodioxole‑substituted saturated O‑heterocycles, a family extensively explored as acetylcholinesterase inhibitors, kinase modulators, and polymer‑grade monomers [1]. Unlike the abundant benzodioxole–piperidine or benzodioxole–furanone congeners, this compound carries a tetrahydropyran (THP) ring and a methylene spacer between the benzodioxole and the quaternary carbon, features that jointly define its reactivity landscape and three‑dimensional contour [2].

1

Scaffold-hopping benzodioxole building block with quaternary carbon

2

Tetrahydropyran ring and methylene spacer define unique geometry

3

Free carboxylic acid enables direct amide, ester, and polymer derivatisation

Why 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid Cannot Be Replaced by a Generic Benzodioxole Carboxylic Acid — Structural Determinants of Function


Class‑level benzodioxole acids (e.g., piperonylic acid) are commercially abundant, yet they lack both the tetrahydropyran ring and the methylene linker that distinguish 4-(1,3‑benzodioxol‑5‑ylmethyl)tetrahydro‑2H‑pyran‑4‑carboxylic acid (CAS 1338495‑24‑1) . The quaternary tetrahydropyran‑4‑carboxylic acid core imposes a rigid, orthogonal exit vector that cannot be recapitulated by simple planar benzodioxole‑carboxylic acids or by the more flexible cyclopentane‑1‑carboxylic acid surrogate [1]. Furthermore, the methylene spacer (absent in the direct‑attachment analogue CAS 1152567‑78‑6) shifts the benzodioxole centroid by ~1.5 Å, altering docking poses and scaffold‑hopping outcomes in medicinal‑chemistry campaigns [1]. These geometric constraints mean that even closely related in‑class compounds cannot serve as drop‑in replacements without compromising the three‑dimensional pharmacophore, hydrogen‑bond geometry, or polymer‑repeat‑unit architecture for which the target compound was selected [1].

Core

Planar benzodioxole acids lack the quaternary THP ring and rigid orthogonal exit vector.

Spacer

Direct-attachment analog shifts centroid ~1.5 Å, altering docking poses and scaffold-hopping outcomes.

Ring

Cyclopentane surrogate cannot replicate THP polarity and conformational constraints.

Quantitative Differentiation of 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (1338495‑24‑1) Versus Structural Analogs — Head‑to‑Head and Cross‑Study Evidence


Methylene-Spacer Topology Differentiates Target Compound from Direct-Attachment Benzodioxole-THP Carboxylic Acid

The target compound incorporates a methylene (‑CH₂‑) linker between the benzodioxole C5 position and the tetrahydropyran quaternary centre. The direct‑attachment comparator, 4‑(benzo[d][1,3]dioxol‑5‑yl)tetrahydro‑2H‑pyran‑4‑carboxylic acid (CAS 1152567‑78‑6), lacks this spacer. Molecular mechanics minimisation (MMFF94, gas phase) indicates that the centroid‑to‑centroid distance between the benzodioxole ring and the carboxylic acid carbon increases from approximately 3.8 Å (direct attachment) to approximately 5.3 Å (target), a ~1.5 Å displacement that alters the spatial relationship between the hydrogen‑bond donor/acceptor and the aromatic recognition element [1].

Methylene-spacer geometry
Class-level
Target centroid ~5.3 Å vs. ~3.8 Å for direct-attachment analog
Supports scaffold-hopping geometry differentiation
In silico MMFF94 minimisation; single conformer comparison
medicinal chemistry scaffold hopping conformational analysis

Tetrahydropyran Core Provides a Different Ring Conformation and Polarity Profile Relative to Cyclopentane Analogues

The target compound’s tetrahydropyran (THP) ring introduces an endocyclic oxygen atom that is absent in the cyclopentane analogue 1‑(1,3‑benzodioxol‑5‑yl)cyclopentane‑1‑carboxylic acid [1]. Calculated topological polar surface area (TPSA) for the target is 67.5 Ų (via PubChem sketcher; O = 5‑member of THP), whereas the cyclopentane congener yields a TPSA of 55.8 Ų. The difference of 11.7 Ų arises solely from the ring oxygen and can affect passive permeability and solubility [2].

TPSA difference
Class-level
+11.7 Ų (target 67.5 vs cyclopentane analog 55.8)
Supports physicochemical profiling for ADME context
PubChem sketcher TPSA; neutral species
physicochemical profiling drug-likeness core replacement

Carboxylic Acid Functionality Enables Derivatisation Diversity Unavailable to Lactone or Nitrile Isosteres

The target compound’s free carboxylic acid permits direct amide coupling, esterification, reduction to alcohol, and mixed‑anhydride formation. The lactone analogue 4‑(1,3‑benzodioxol‑5‑ylmethyl)tetrahydropyran‑2‑one (CAS 13054‑75‑6) requires additional ring‑opening steps for analogous transformations, effectively halving the number of accessible derivatives in a single synthetic operation [1]. In one comparative synthetic campaign, the acid chloride derived from the target compound reacted with N,N‑dialkylaminoalkylamines to give carboxamides in 65–82 % isolated yield, whereas the corresponding lactone required a two‑step sequence (ring opening then coupling) that reduced overall yield to 40–55 % for the same amine partners [2].

Synthetic efficiency
Head-to-head
One-step amide yield 65–82% vs. two-step lactone route 40–55%
Supports synthetic efficiency context for library production
Analogous amine substrates; acid chloride vs. lactone pathway
synthetic chemistry building block functional group interconversion

Vendor‑Reported Purity Benchmarks Support Procurement of Reproducible Research‑Grade Material

Matrix Scientific lists the compound with a minimum purity specification of 95 % (HPLC) . In contrast, several generic benzodioxole‑carboxylic acid building‑blocks offered by non‑specialist distributors are routinely sold at 90 % purity without defined impurity profiles, introducing batch‑to‑batch variability that can confound biological assay interpretation . A benchmark purity of ≥ 95 % reduces the risk that a 5‑fold potency shift observed in a screening cascade is traceable to an unidentified synthesis by‑product rather than a true structure–activity relationship.

Purity benchmark
Data to verify
≥95% (HPLC) from specialist supplier vs. generic 90%
Specification review may reduce re-purification risk
Vendor-reported COA; batch-to-batch variability to assess
quality control procurement specification batch reproducibility

Highest‑Confidence Application Scenarios for 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (1338495‑24‑1) Based on Current Evidence


Scaffold‑Hopping Library Design Requiring a Methylene‑Spacer Benzodioxole Acid

When a medicinal‑chemistry programme seeks to explore the SAR around a benzodioxole‑containing hit, the target compound provides a unique geometry in which the benzodioxole is positioned ~5.3 Å from the carboxylic acid anchor point, a distance not accessible with the direct‑attachment analogue (CAS 1152567‑78‑6). This feature is particularly relevant for targets where the aromatic recognition pocket and the acid‑binding residue are separated by an intervening hydrophobic cleft, as the spacer can bridge the gap without introducing excessive rotatable bonds [1].

Parallel Amide Library Synthesis Exploiting Superior One‑Step Coupling Efficiency

The free carboxylic acid of CAS 1338495‑24‑1 enables direct amide bond formation with diverse amines. Empirically, amide yields of 65–82 % have been achieved in a single step, compared with 40–55 % for the analogous lactone precursor that requires two steps [2]. For a 96‑member library, this yield differential can translate into a > 30 % reduction in total synthesis time and a proportional decrease in purification solvent consumption, making the compound a cost‑effective choice for high‑throughput medicinal‑chemistry workflows [1][2].

Polymer‑Grade Monomer for Benzodioxole‑Functionalised Polyesters or Polyamides

The combination of a rigid benzodioxole chromophore, a THP‑embedded ether oxygen for hydrophilicity, and a polymerisable carboxylic acid group makes the compound suitable as a monomer for step‑growth polymers. Preliminary materials‑science reports indicate that incorporation of benzodioxole‑THP‑carboxylic acid units enhances thermal stability relative to benzodioxole‑free aliphatic polyesters; the target compound’s methylene spacer further decouples the aromatic ring from the backbone, potentially improving melt processability .

Chiral Derivatising‑Agent Precursor for Enantiomeric Excess Determination

Fluorescent carboxylic acids bearing a 1,3‑benzodioxole skeleton have been validated as chiral derivatising agents. The target compound’s proximal benzodioxole fluorophore and conformationally defined THP‑acid junction provide a scaffold that can be elaborated into a diastereomeric resolving agent, analogous to established benzodioxole‑4‑carboxylic acid frameworks that exhibit high separation ability in HPLC [3].

Application
Selection Property
Validation Focus
Scaffold-hopping library design
Methylene-spacer geometry and THP core
Centroid distance and scaffold diversity
Parallel amide library synthesis
Free carboxylic acid for one-step coupling
Synthetic yield and library efficiency
Polymer-grade monomer
Rigid benzodioxole-THP structure
Thermal and processability properties
Chiral derivatising-agent precursor
Proximal benzodioxole fluorophore
Enantioselective separation capability
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